molecular formula C13H17BClNO4 B6148707 methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 2223030-97-3

methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B6148707
CAS No.: 2223030-97-3
M. Wt: 297.5
InChI Key:
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Description

Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate: is a chemical compound with significant applications in organic synthesis and scientific research. This compound is characterized by its boronic acid derivative structure, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale production often involves continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including pharmaceuticals. Medicine: The compound's derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the development of advanced materials and catalysts.

Mechanism of Action

The compound exerts its effects through its ability to act as a ligand in coordination chemistry, forming complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation.

Molecular Targets and Pathways Involved:

  • Coordination to Metals: The boronic acid moiety coordinates to transition metals, forming stable complexes.

  • Catalytic Cycles: These metal complexes can catalyze a range of reactions, including those important in organic synthesis and material science.

Comparison with Similar Compounds

  • 6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness:

  • Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate: is unique in its carboxylate group, which provides additional reactivity compared to similar compounds without this functional group.

This compound's versatility and reactivity make it a valuable tool in both research and industrial applications, contributing to advancements in various scientific fields.

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Properties

CAS No.

2223030-97-3

Molecular Formula

C13H17BClNO4

Molecular Weight

297.5

Purity

95

Origin of Product

United States

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